tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the aromatic rings. Common reagents used in these reactions include tert-butyl alcohol, methoxybenzene, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its aromatic rings and functional groups make it suitable for labeling and detection in various assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate shares similarities with other compounds that have a pyrrolidine ring and aromatic substituents, such as:
- tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-aminopyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry
Properties
Molecular Formula |
C31H37NO8S |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C31H37NO8S/c1-30(2,3)39-29(33)32-20-27(28(21-32)40-41(6,34)35)38-31(22-10-8-7-9-11-22,23-12-16-25(36-4)17-13-23)24-14-18-26(37-5)19-15-24/h7-19,27-28H,20-21H2,1-6H3/t27-,28+/m1/s1 |
InChI Key |
FNFXANFTPUGDMK-IZLXSDGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OS(=O)(=O)C)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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